molecular formula C35H54O8 B10859098 Tetronasin CAS No. 75139-06-9

Tetronasin

Cat. No.: B10859098
CAS No.: 75139-06-9
M. Wt: 602.8 g/mol
InChI Key: XZJAKURZQBNKKX-QFQDJZPHSA-N
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Description

Tetronasin (C₃₉H₆₄O₁₀), also known as ICI 139603, is a polyether tetronate ionophore antibiotic first isolated from Streptomyces longisporoflavus NCIB 11426 via aerobic fermentation . Structurally, it features a linear polyketide backbone with a tetronate ring, cyclohexane, tetrahydropyran, and multiple tetrahydrofuran rings (Fig. 1). Its biosynthesis involves five type I polyketide synthases (PKSs) that assemble a 26-carbon skeleton from malonyl-CoA and methylmalonyl-CoA precursors .

This compound exhibits potent antibacterial activity against ruminal microorganisms by disrupting Na⁺ and Ca²⁺ ion gradients, leading to membrane depolarization and cell death . It has been used in livestock feed to improve feed efficiency and mitigate frothy bloat in cattle . However, its use was banned in Europe in 2006 due to regulatory concerns, though it remains employed in other regions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of tetronasin involves the formation of a polyketide-derived backbone, which is then modified by various enzymatic reactions. The biosynthetic pathway includes the incorporation of a glycerol-derived three-carbon unit into the tetronic acid moiety, followed by the formation of mature aglycone via a Diels-Alder-like reaction . The preparation of deuterium-labeled tri- and tetraketides as putative biosynthetic precursors of this compound has been studied extensively .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Actinomadura verrucosospora. The fermentation conditions are optimized to maximize the yield of this compound. The biosynthetic gene cluster responsible for this compound production has been identified, allowing for genetic manipulation to enhance production .

Chemical Reactions Analysis

Types of Reactions: Tetronasin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Fragmentation studies using electrospray ionization mass spectrometry have shown that this compound primarily undergoes fragmentation via the loss of water, leading to the formation of a carbocation .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives. These derivatives retain the core structure of this compound but exhibit different biological activities .

Scientific Research Applications

Veterinary Applications

Tetronasin is primarily utilized in veterinary medicine as a growth promoter and an antibiotic agent. Its effectiveness against Gram-positive bacteria makes it particularly valuable in livestock management.

  • Growth Promotion : Research indicates that this compound enhances feed efficiency in ruminants by improving nutrient absorption and altering ruminal fermentation patterns. It has been shown to prevent lactic acidosis, a condition that can severely impact livestock health and productivity. In studies comparing this compound with other ionophores like monensin, this compound demonstrated superior efficacy in maintaining a healthy microbial population during high-glucose feeding scenarios .
  • Treatment of Infections : this compound has been identified as effective against specific pathogens such as Treponema hyodysenteriae, the causative agent of swine dysentery. Patent literature describes formulations containing this compound for treating infections in pigs, highlighting its role in reducing morbidity and mortality associated with this disease .

Microbial Ecology

This compound's influence on microbial communities within the gastrointestinal tracts of ruminants is significant. Its application modifies the ruminal microbial ecosystem, which is crucial for efficient digestion.

  • Antimicrobial Activity : Studies have shown that this compound effectively suppresses lactic acid-producing bacteria while promoting non-lactate-producing species. This balance is essential for preventing acidosis and ensuring optimal fermentation processes .
  • Resistance Mechanisms : Investigations into microbial resistance to this compound reveal insights into its mechanism of action. Resistance has been linked to specific genetic traits in bacteria, such as the presence of ATP-binding cassette transporters that facilitate the efflux of the ionophore from resistant strains . Understanding these mechanisms is vital for developing strategies to mitigate resistance in agricultural settings.

Therapeutic Potential Beyond Veterinary Use

While primarily used in veterinary contexts, there is emerging interest in the potential therapeutic applications of this compound in human medicine.

  • Cancer Treatment : The cytotoxic properties of polyether ionophores like this compound have led researchers to explore their use as anti-cancer agents. Initial studies suggest that these compounds may exhibit selective toxicity towards cancer cells, though extensive research is still needed to establish safety and efficacy profiles for human use .
  • Infectious Diseases : The antibacterial properties of this compound could be harnessed for treating various bacterial infections. Its effectiveness against resistant strains of bacteria positions it as a candidate for further exploration in antibiotic development .

Data Summary Table

Application AreaSpecific Use CasesEfficacy/Results
Veterinary MedicineGrowth promotion in livestockImproved feed efficiency and reduced lactic acidosis
Treatment for Treponema hyodysenteriae infectionsReduced morbidity and mortality in pigs
Microbial EcologyModulation of ruminal microbial populationsEnhanced fermentation efficiency
Resistance mechanismsIdentification of genetic traits linked to resistance
Therapeutic PotentialCancer treatmentSelective toxicity towards cancer cells
Treatment for bacterial infectionsEffective against resistant bacterial strains

Case Studies

  • Effect on Ruminal Microorganisms : A study compared the effects of this compound with monensin on ruminal microorganisms under controlled conditions. Results indicated that this compound significantly reduced lactic acid accumulation while promoting beneficial bacterial populations, thus supporting healthier rumen function .
  • Resistance Mechanism Study : Research conducted on Streptomyces species revealed genetic adaptations conferring resistance to this compound. This study highlighted the importance of understanding microbial genetics to combat resistance issues effectively .

Mechanism of Action

Tetronasin exerts its effects by forming stable complexes with metal ions, particularly calcium ions. The oxygen atoms in the tetrahydropyran and tetrahydrofuran rings serve as ligands for the complexation of these ions. The resulting complexes facilitate the transport of metal ions across cell membranes, disrupting ion gradients and leading to the death of target organisms .

Comparison with Similar Compounds

Structural Similarities and Differences

Compound Key Structural Features Producer Organism Reference
Tetronasin Tetronate ring, cyclohexane, tetrahydropyran, three tetrahydrofurans Streptomyces longisporoflavus
Tetromadurin Tetronate ring, cyclohexane, tetrahydropyran, exocyclic double bond (tetronomycin-like) Actinomadura verrucosospora
Tetronomycin Similar to this compound but with an additional hydroxyl group at C-27 Streptomyces sp. NRRL11266
Monensin Linear polyether with cyclic ether rings; lacks a tetronate moiety Streptomyces cinnamonensis

Key Observations :

  • This compound and tetronomycin share nearly identical polyketide backbones but differ in hydroxylation patterns (e.g., this compound lacks the C-27 methoxy group present in tetronomycin) .
  • Tetromadurin (SF2487) exhibits a tetronomycin-like exocyclic double bond, distinguishing it from this compound .
  • Monensin, a widely used ionophore, lacks the tetronate ring system, which is critical for the ion-binding specificity of this compound .

Antibiotic Activity and Mechanism

Compound Target Microorganisms MIC (mg/mL) Mechanism of Action Toxicity (LD₅₀, mice) Reference
This compound Ruminal bacteria (e.g., Lactobacillus) 0.01–0.1 Disrupts Na⁺/Ca²⁺ gradients; depolarizes membranes >100 mg/kg
Tetronomycin Gram-positive bacteria ≤0.3 Similar to this compound <10 mg/kg
Monensin Gram-positive bacteria, protozoa 0.1–1.0 Targets Na⁺/K⁺ gradients; less Ca²⁺ affinity >50 mg/kg

Key Findings :

  • Potency : this compound is 10-fold more potent than monensin in suppressing lactate-producing bacteria (e.g., Lactobacillus) during ruminal acidosis .
  • Ion Specificity : this compound’s high affinity for Ca²⁺ enhances its efficacy in depolarizing bacterial membranes, whereas monensin primarily targets Na⁺/K⁺ .
  • Toxicity: Tetronomycin’s low LD₅₀ limits its therapeutic use compared to this compound and monensin .

Resistance Mechanisms

  • This compound : Resistance in Streptomyces longisporoflavus involves the ABC transporter TnrB2/TnrB3, which effluxes the compound .
  • Monensin : Resistance in Prevotella bryantii correlates with increased hydrophilic carbohydrates in the outer membrane, reducing drug penetration .

Biological Activity

Tetronasin, a polyether antibiotic produced by the actinomycete Streptomyces longisporoflavus, has garnered significant attention due to its potent biological activities, particularly as an ionophore. This article delves into the compound's biosynthesis, antimicrobial properties, and potential applications, supported by relevant case studies and research findings.

1. Biosynthesis of this compound

The biosynthesis of this compound involves complex enzymatic processes that include unique cyclization reactions. Key enzymes identified in the this compound biosynthetic pathway are Tsn11 and Tsn15, which are homologous to [4+2] cyclases. Research indicates that deletion of the Tsn11 gene leads to the accumulation of a late-stage intermediate that lacks certain structural features characteristic of this compound. This intermediate undergoes further transformations catalyzed by Tsn15 to yield this compound .

Table 1: Key Enzymes in this compound Biosynthesis

EnzymeFunctionResult of Gene Deletion
Tsn11Catalyzes initial cyclizationAccumulation of intermediate lacking central rings
Tsn15Rearranges intermediate to form this compoundEssential for final product formation

2. Antimicrobial Activity

This compound exhibits remarkable antimicrobial properties, particularly against various strains of bacteria and fungi. Its efficacy has been compared with other ionophores like monensin, revealing that this compound is significantly more potent.

Key Findings:

  • Lactobacillus casei : This bacterium was found to be 55 times more sensitive to this compound than to monensin, suggesting its potential role in managing lactic acidosis in ruminants .
  • Gram-positive Bacteria : Generally sensitive to this compound, these bacteria show limited ability to adapt to its presence.
  • Gram-negative Bacteria : More resistant and capable of adaptation under prolonged exposure .

Table 2: Comparative Antimicrobial Potency

MicroorganismSensitivity to this compoundSensitivity to Monensin
Lactobacillus caseiHighly sensitiveLess sensitive
Ruminococcus flavefaciensAdapted at high concentrationsSensitive initially
Other Gram-positiveSensitiveSensitive
Gram-negativeResistantResistant

3. Case Studies and Applications

Research has highlighted the potential applications of this compound in veterinary medicine, particularly in livestock management. Its ability to modulate microbial populations in the rumen can help improve animal health and productivity.

Case Study: Management of Lactic Acidosis

A study assessed the effects of this compound on ruminal bacteria under conditions simulating lactic acidosis. The results indicated a significant reduction in harmful bacterial populations while promoting beneficial microbes, thereby improving overall gut health .

This compound functions primarily as an ionophore, facilitating the transport of ions across cellular membranes. This action disrupts normal cellular processes in sensitive microorganisms, leading to cell death or growth inhibition.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing Tetronasin’s impact on rumen fermentation in cattle?

To evaluate this compound’s effects, in vivo studies should utilize controlled grazing trials with steers allocated to treatment groups based on initial weight blocks. Dosages (e.g., 0–90 mg/day) should be administered via ground corn, and rumen samples analyzed for volatile fatty acid (VFA) profiles. Key metrics include linear changes in acetic-to-propionic acid ratios and total VFA concentrations . Rotate treatment groups among paddocks to minimize environmental variability, and measure daily weight gain to correlate dosage efficacy with growth outcomes .

Q. What methodological standards ensure reproducibility in this compound dose-response studies?

Standardize diet composition (e.g., bermudagrass vs. ryegrass-clover mixtures) to isolate dietary interactions. Use at least six steers per treatment group, stratified by initial weight, and employ stepwise dose escalation (e.g., 7.5–90 mg/day). Replicate findings across multiple pasture blocks and seasons to account for ecological variability. Report VFA analysis via gas chromatography and include raw data in supplementary materials for independent validation .

Q. What physiological indicators are critical for monitoring this compound’s efficacy in preventing frothy bloat?

Track rumen foam stability scores (scale 0–3), incidence of bloat, and VFA proportions. Effective dosages (e.g., 0.25 mg/kg body weight) reduce foam severity and acetic acid production while increasing propionic acid. Monitor post-treatment recovery phases to assess residual effects after antibiotic withdrawal .

Advanced Research Questions

Q. How can contradictions in optimal this compound dosages across studies be systematically resolved?

Conflicting results (e.g., 30 mg/day vs. 90 mg/day for maximal weight gain) may arise from dietary or breed-specific factors. Conduct meta-analyses stratified by forage type, cattle age, and regional conditions. Use multivariate regression to identify confounding variables (e.g., pasture pH, microbial diversity) and validate findings through cross-over trials .

Q. What strategies isolate this compound’s specific effects from confounding variables in mixed dietary interventions?

Employ factorial designs to test this compound across graded forage-grain ratios. Pair microbiome sequencing (16S rRNA) with metabolomic profiling to distinguish ionophore activity from diet-induced microbial shifts. Control for seasonal variations by repeating trials in controlled feeding environments .

Q. How can multi-omics approaches elucidate this compound’s mode of action at the microbial level?

Integrate metagenomics (microbial taxa), transcriptomics (gene expression in rumen bacteria), and metabolomics (VFA pathways) to map dose-dependent shifts. Focus on taxa like Streptococcus bovis, which are sensitive to ionophores, and correlate their abundance with propionate synthesis pathways .

Q. Methodological Best Practices

Q. How should researchers design studies to address ethical and practical constraints in this compound trials?

Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Use non-invasive rumen sampling (e.g., stomach tubing).
  • Ethical : Adhere to animal welfare guidelines for bloat induction and euthanasia.
  • Relevance : Align dosage ranges with agricultural regulations to ensure translatability .

Q. What statistical methods are optimal for analyzing this compound’s dose-response data?

Apply linear mixed-effects models to account for pasture-block random effects. Use ANOVA with Tukey’s post hoc tests for pairwise dose comparisons. For non-linear responses (e.g., threshold effects), employ segmented regression analysis .

Q. Data Reporting and Validation

Q. How can researchers enhance the credibility of this compound studies during peer review?

  • Transparency : Publish raw VFA data, pasture conditions, and steer health records as supplementary materials.
  • Reproducibility : Detail feed preparation protocols (e.g., grinding methods, corn-to-Tetronasin ratios).
  • Critique addressing : Preemptively discuss limitations, such as small sample sizes or short trial durations, and propose follow-up experiments .

Properties

CAS No.

75139-06-9

Molecular Formula

C35H54O8

Molecular Weight

602.8 g/mol

IUPAC Name

(3E)-3-[(2S)-1-hydroxy-2-[(1S,2S,6R)-2-[(E)-3-hydroxy-2-[(2R,3R,6S)-6-[(E,3S)-3-[(2R,3S,5R)-5-[(1S)-1-methoxyethyl]-3-methyloxolan-2-yl]but-1-enyl]-3-methyloxan-2-yl]prop-1-enyl]-6-methylcyclohexyl]propylidene]oxolane-2,4-dione

InChI

InChI=1S/C35H54O8/c1-19-9-8-10-25(30(19)23(5)32(38)31-28(37)18-41-35(31)39)16-26(17-36)34-21(3)12-14-27(42-34)13-11-20(2)33-22(4)15-29(43-33)24(6)40-7/h11,13,16,19-25,27,29-30,33-34,36,38H,8-10,12,14-15,17-18H2,1-7H3/b13-11+,26-16+,32-31+/t19-,20+,21-,22+,23+,24+,25-,27-,29-,30-,33+,34-/m1/s1

InChI Key

XZJAKURZQBNKKX-QFQDJZPHSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H]([C@H]1[C@H](C)/C(=C\2/C(=O)COC2=O)/O)/C=C(\CO)/[C@H]3[C@@H](CC[C@H](O3)/C=C/[C@H](C)[C@H]4[C@H](C[C@@H](O4)[C@H](C)OC)C)C

Canonical SMILES

CC1CCCC(C1C(C)C(=C2C(=O)COC2=O)O)C=C(CO)C3C(CCC(O3)C=CC(C)C4C(CC(O4)C(C)OC)C)C

Origin of Product

United States

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